molecular formula C6H7NO4 B2684903 Methyl 2,4-dioxopyrrolidine-3-carboxylate CAS No. 51925-57-6

Methyl 2,4-dioxopyrrolidine-3-carboxylate

Cat. No.: B2684903
CAS No.: 51925-57-6
M. Wt: 157.125
InChI Key: GQEDOGKXSMQIRV-BYPYZUCNSA-N
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Description

“Methyl 2,4-dioxopyrrolidine-3-carboxylate” is a heterocyclic organic compound . It has a CAS Number of 51925-57-6 and a molecular weight of 157.13 . The compound is also known as MDP .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,4-dioxo-3-pyrrolidinecarboxylate . The InChI code for this compound is 1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h2,7-9H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a density of 1.4±0.1 g/cm^3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 33.0±0.3 cm^3 . It has 5 H-bond acceptors, 1 H-bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 2,4-dioxopyrrolidine-3-carboxylate plays a role in the synthesis and chemical transformation of various compounds. For instance, the compound has been used in the synthesis of 1‐acyl‐2‐pyrrolidone‐3‐carboxylic acids and their derivatives through decarboxylation and nitrosation processes (Gailius & Stamm, 1992). Additionally, the compound is involved in the metabolism of certain dihydropyridines, contributing to the transformation of methyl groups into carboxyl groups, as studied in experimental animals (Bernhard et al., 1957).

Pharmacological Research

  • In pharmacological research, derivatives of this compound, like ABT-089, have shown potential in enhancing cognitive functions. This has been demonstrated in rodent and primate models, suggesting their potential application in treating cognitive disorders (Lin et al., 1997).

Chemical Reactions and Synthesis of Novel Compounds

  • The compound has also been used in various chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Moreover, it is involved in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for synthesizing highly functionalized isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Bioactivity and Molecular Docking Studies

  • Research into the bioactivity of this compound derivatives has shown promising results. For instance, some derivatives have displayed antimicrobial properties (Hublikar et al., 2019). Additionally, molecular docking studies of these derivatives have provided insights into their potential interactions with biological targets, offering a pathway for the development of new therapeutic agents (Wang et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 2,4-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h4H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDOGKXSMQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211778
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-57-6
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51925-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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